molecular formula C18H16F3N3O B5522255 N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B5522255
M. Wt: 347.3 g/mol
InChI Key: OFINOPMUXWZXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is a useful research compound. Its molecular formula is C18H16F3N3O and its molecular weight is 347.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.12454663 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

The synthesis and characterization of heterocyclic benzimidazole derivatives have demonstrated significant potential in the corrosion inhibition of carbon steel in acidic environments. These compounds, including variations of benzimidazole acetamides, exhibit high inhibition efficiency, reaching up to 95% under certain conditions. Their effectiveness is attributed to the formation of a protective layer on the metal surface, adhering through adsorption isotherms that comply with Langmuir's model. The derivatives are of mixed-type inhibitors, indicating they can mitigate both anodic and cathodic processes involved in corrosion (Rouifi et al., 2020).

Imaging and PET Ligands

Benzimidazole acetamide derivatives have been explored for their potential as radioligands in PET imaging, particularly for investigating central neurokinin(1) (NK1) receptors. Compounds such as [11C]R116301 have been synthesized and evaluated for their biodistribution and binding affinities, demonstrating preferential accumulation in regions associated with NK1 receptor density. This application highlights the role of benzimidazole acetamide derivatives in advancing neuroimaging techniques and studying neurological conditions (M. V. D. Mey et al., 2005).

Antimicrobial Activities

The synthesis of N-substituted phenyl acetamide benzimidazole derivatives has shown significant antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). Certain derivatives have exhibited potency greater than standard drugs, indicating the potential of benzimidazole acetamides as effective antibacterial agents. The presence of specific substituents, such as the m-nitro phenyl group, enhances anti-MRSA activity, suggesting a promising avenue for developing new antimicrobial therapies (Chaudhari et al., 2020).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O/c1-11-7-8-13(9-12(11)2)22-16(25)10-24-15-6-4-3-5-14(15)23-17(24)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFINOPMUXWZXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.